Predicted Polypharmacology: FGFR and PDGFR Kinase Inhibitor Signatures Compared to Unsubstituted 7-Azaindole
PASS (Prediction of Activity Spectra for Substances) analysis of the target compound reveals a high probability of inhibition of the Platelet Derived Growth Factor (PDGF) kinase pathway (Pa = 0.499) [1]. This contrasts with the unsubstituted 1H‑pyrrolo[2,3‑b]pyridine core, which does not exhibit a predicted PDGFR‑kinase signature in analogous PASS calculations. The presence of the 3‑chloro‑4‑iodo substitution therefore confers a predicted mechanistic bias toward PDGFR signalling modulation, a feature that is absent in the parent heterocycle.
| Evidence Dimension | Probability of activity (Pa) for Platelet Derived Growth Factor kinase inhibition |
|---|---|
| Target Compound Data | Pa = 0.499 |
| Comparator Or Baseline | Unsubstituted 1H‑pyrrolo[2,3‑b]pyridine (no significant PDGFR kinase prediction reported in PASS) |
| Quantified Difference | Target compound shows distinct PDGFR‑kinase inhibitory signature; parent compound lacks this prediction. |
| Conditions | PASS online prediction algorithm; activity threshold Pa > 0.3 considered significant |
Why This Matters
For scientists designing PDGFR‑targeted probes, this compound offers a predicted biological activity profile that the unsubstituted 7‑azaindole cannot provide, enabling more focused hit‑to‑lead campaigns.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports. View Source
